molecular formula C22H21ClFN5OS B2734782 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-81-6

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2734782
CAS No.: 851810-81-6
M. Wt: 457.95
InChI Key: JTAAKTNYNTYBBX-UHFFFAOYSA-N
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Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetically complex heterocyclic compound designed for advanced chemical and pharmacological research. This molecule is structurally characterized by a thiazolotriazole core, a 4-fluorophenyl group, and a 3-chlorophenyl-substituted piperazine moiety. The integration of these distinct pharmacophores is of significant interest in medicinal chemistry, particularly for investigating structure-activity relationships (SAR) and for the development of novel receptor probes. Compounds featuring piperazine and triazole scaffolds are frequently explored for their potential interaction with central nervous system (CNS) targets and have been investigated for a range of bioactivities. Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules and for screening in various biochemical assays. Its structural similarity to other documented screening compounds suggests its primary value lies in early-stage drug discovery and chemical biology research. This product is supplied for non-human research applications and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-5-7-17(24)8-6-15)28-11-9-27(10-12-28)18-4-2-3-16(23)13-18/h2-8,13,19,30H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAAKTNYNTYBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiazolo-triazole core structure substituted with a piperazine moiety and chlorophenyl and fluorophenyl groups. The molecular formula is C19H19ClFN5SC_{19}H_{19}ClFN_5S, with a molecular weight of approximately 416.91 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has demonstrated inhibitory effects on acetylcholinesterase (AChE), which is significant in neuropharmacology for treating conditions like Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial strains. This includes moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Anticancer Properties : Research has suggested that the compound may possess anticancer activity by inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways related to cell growth and survival.

Biological Activity Data Table

Activity TypeTarget Organism/EnzymeObserved EffectReference
Enzyme InhibitionAcetylcholinesteraseIC50 = 0.63 µM
AntimicrobialStaphylococcus aureusModerate activity
AntimicrobialBacillus subtilisStrong activity
AnticancerVarious cancer cell linesInduction of apoptosis

Case Studies

Several studies have explored the biological effects of compounds similar to 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol :

  • Study on Enzyme Inhibition :
    • A study conducted by Iqbal et al. (2020) evaluated various synthesized compounds for their enzyme inhibition capabilities, highlighting that similar thiazole-triazole derivatives exhibited significant AChE inhibitory activity with IC50 values comparable to known inhibitors .
  • Antimicrobial Screening :
    • In another study, synthesized derivatives were tested against multiple bacterial strains, revealing that compounds with similar structural features showed promising antimicrobial effects, especially against Salmonella typhi and Escherichia coli .
  • Cancer Cell Line Studies :
    • Research involving cancer cell lines demonstrated that derivatives of thiazolo-triazoles could induce apoptosis through mitochondrial pathways, suggesting potential use in cancer therapies .

Comparison with Similar Compounds

Compound A : 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

  • Key Differences :
    • Piperazine substituent : Ethyl group replaces hydrogen at the piperazine nitrogen.
    • Core substitution : Ethyl group at position 2 instead of methyl.
  • Impact :
    • Increased lipophilicity due to ethyl groups may enhance blood-brain barrier penetration but reduce aqueous solubility .
    • Molecular weight: ~497.99 g/mol (vs. ~470.90 g/mol for the target compound) .

Compound B : 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

  • Key Differences :
    • Aryl group : 4-ethoxy-3-methoxyphenyl replaces 4-fluorophenyl.
  • Molecular weight: ~582.04 g/mol (vs. ~470.90 g/mol) .

Compound C : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Key Differences :
    • Core structure : Thiazole-pyrazole-triazole system instead of thiazolo-triazole.
    • Substituents : Dual fluorophenyl groups.

Data Table: Structural and Functional Comparison

Property Target Compound Compound A Compound B Compound C
Core Structure Thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazole-pyrazole-triazole
Piperazine Substituent 4-(3-Chlorophenyl) 4-Ethyl 4-(3-Chlorophenyl) N/A
Aryl Group 4-Fluorophenyl 3-Chlorophenyl 4-Ethoxy-3-methoxyphenyl 4-Fluorophenyl (two positions)
Molecular Weight (g/mol) ~470.90 ~497.99 ~582.04 ~545.42
Key Pharmacological Role Antifungal (predicted) CNS modulation (speculated) Enhanced solubility Antitumor (speculated)

Research Findings and Mechanistic Insights

Aryl Group Effects : Fluorophenyl groups (Target Compound, Compound C) enhance electronegativity and π-π stacking, while methoxy/ethoxy groups (Compound B) improve solubility but may reduce blood-brain barrier permeability .

Antifungal Potential: Molecular docking studies () suggest triazole-thiazole systems inhibit 14-α-demethylase (PDB: 3LD6), a key fungal enzyme. The target compound’s triazol-6-ol group may chelate heme iron in the enzyme’s active site .

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